molecular formula C14H13NO4S2 B069911 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid CAS No. 175203-21-1

2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid

Cat. No. B069911
M. Wt: 323.4 g/mol
InChI Key: LYXDTDBDUWKOQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinic acid derivatives, including compounds similar to 2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid, involves intricate chemical processes. For example, the synthesis and characterization of chloro-di-phenyltin(IV) complexes with mercapto-nicotinic acid highlight the complexity of synthesizing nicotinic acid derivatives. These processes typically involve reactions with specific reagents under controlled conditions to achieve the desired molecular structure (Xanthopoulou et al., 2006).

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by detailed spectroscopic and structural analysis. For instance, the molecular structure, spectroscopic properties, and DFT calculations of 2-(methylthio)nicotinic acid provide insights into the conformation, electronic properties, and vibrational modes of such molecules. Techniques such as FT-IR, micro-Raman spectroscopy, and NMR are utilized to elucidate structural details, demonstrating the complexity and specificity of these molecular systems (H. Gökce & S. Bahçelī, 2013).

Chemical Reactions and Properties

Chemical reactions involving nicotinic acid derivatives can be complex and varied. For example, the synthesis and characterization of a new chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid involve specific reactions that illustrate the reactivity and chemical properties of these compounds. Such studies often focus on the catalytic, synthetic, and reactivity aspects of the molecules, providing valuable information on their chemical behavior (Xanthopoulou et al., 2006).

Physical Properties Analysis

The physical properties of nicotinic acid derivatives, such as crystallization tendency, melting behavior, and phase transitions, are crucial for understanding their behavior in different environments. Studies like the one on the crystal packing and crystallization tendency of 2-((2-ethylphenyl)amino)nicotinic acid (2EPNA) reveal the impact of molecular modifications on the physical properties of these compounds, including their stability, crystallization behavior, and phase transitions (Arjun Kalra et al., 2017).

Chemical Properties Analysis

The chemical properties of nicotinic acid derivatives are influenced by their molecular structure. For example, the study on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement showcases the chemical reactivity and potential transformations of such compounds, highlighting their reactivity, stability, and potential for chemical modifications (Kishore Thalluri et al., 2014).

Scientific Research Applications

Lipid-modifying Effects

Nicotinic acid has been extensively studied for its lipid-modifying effects. It is known to be effective in treating dyslipidemia by improving lipid profiles—specifically, increasing high-density lipoprotein (HDL) cholesterol levels and reducing low-density lipoprotein (LDL) cholesterol and triglycerides. This makes nicotinic acid a valuable drug for managing conditions like hyperlipidemia and cardiovascular disease. The prolonged-release formulation of nicotinic acid shows similar efficacy to immediate-release forms but with potentially better tolerability and fewer side effects, such as vasodilatory flushing (McCormack & Keating, 2005).

Atherosclerosis and Cardiovascular Disease Prevention

Research indicates that nicotinic acid not only improves lipid profiles but may also slow the progression of atherosclerosis and, in some cases, induce regression of the condition. This effect is particularly noted when nicotinic acid is used in conjunction with statins, highlighting its potential for preventing coronary artery disease through both lipid-mediated and non-lipid-mediated (such as anti-inflammatory) effects (Digby, Lee, & Choudhury, 2009).

Antioxidant Capacity

Derivatives of nicotinic acid have been studied for their antioxidant capacity. For example, the ABTS/PP decolorization assay is used to measure the antioxidant capacity of various compounds, including nicotinic acid derivatives. These studies contribute to understanding how nicotinic acid and its derivatives may provide protective effects against oxidative stress, which is a factor in many chronic diseases (Ilyasov et al., 2020).

Anticancer Potential

Nicotinic acid and its derivatives are being explored for their potential as anticancer agents. The structural aspects of nicotinic acid play a role in the development of novel drugs aimed at cancer treatment. Research into novel derivatives of nicotinic acid suggests that these compounds might hold promise in developing efficient anticancer drugs, highlighting the importance of nicotinic acid derivatives in medicinal chemistry (Jain et al., 2020).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[2-(benzenesulfonyl)ethylsulfanyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-14(17)12-7-4-8-15-13(12)20-9-10-21(18,19)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXDTDBDUWKOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384881
Record name 2-{[2-(Benzenesulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid

CAS RN

175203-21-1
Record name 2-{[2-(Benzenesulfonyl)ethyl]sulfanyl}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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